molecular formula C7H2BrClN2O2 B8238124 4-Bromo-5-chloro-2-nitrobenzonitrile

4-Bromo-5-chloro-2-nitrobenzonitrile

Cat. No.: B8238124
M. Wt: 261.46 g/mol
InChI Key: LEHZXOKXKJLCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-2-nitrobenzonitrile is a halogenated aromatic compound featuring a benzonitrile backbone substituted with bromine (Br), chlorine (Cl), and nitro (NO₂) groups. Its molecular formula is C₇H₂BrClN₂O₂, with a molecular weight of 261.46 g/mol (inferred from positional isomer data in ). The compound’s reactivity and applications are influenced by the electron-withdrawing nitro and nitrile groups, which direct electrophilic substitution reactions and enhance stability.

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHZXOKXKJLCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This two-step reaction first forms 4-bromo-2-chlorobenzonitrile, which is then nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes use nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like stannous chloride in the presence of hydrochloric acid.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Stannous chloride (SnCl2) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.

Major Products

    Reduction: The major product of the reduction reaction is 4-amino-5-chloro-2-nitrobenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

4-Bromo-5-chloro-2-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 5-Bromo-4-chloro-2-nitrobenzonitrile (CAS 1393442-14-2)
  • Structure : Positional isomer with Br at position 5 and Cl at position 4 (vs. Br at 4 and Cl at 5 in the target compound).
  • Molecular Weight : 261.46 g/mol (identical to the target compound).
  • Key Differences: Substitution pattern alters electronic distribution: The nitro group at position 2 deactivates the ring, but the spatial arrangement of Br and Cl may influence intermolecular interactions (e.g., halogen bonding) and solubility. No direct melting/boiling point data are available, but positional isomers often exhibit distinct physical properties due to differences in crystal packing.
(b) 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9)
  • Structure : Lacks the nitro group but shares Br and Cl substituents.
  • Physical Properties :
    • Melting Point (mp): 67–68°C
    • Boiling Point (bp): 142–143°C.
  • Key Differences :
    • The absence of the nitro group reduces molecular weight (216.46 g/mol) and polarity, leading to lower mp/bp compared to the nitro-containing target compound.
    • Applications: Likely used as an intermediate in organic synthesis, whereas the nitro group in the target compound could enable further functionalization (e.g., reduction to amines).
(c) 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)
  • Structure : Replaces the nitro and Cl groups with a hydroxyl (-OH) group.
  • Physical Properties :
    • Molecular Weight: 198.02 g/mol.
    • Hydrogen Bonding: Forms infinite 1D chains via O–H⋯N interactions (O⋯N distance: ~2.80 Å).
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, enhancing crystallinity and solubility in polar solvents compared to the nitro/Cl-substituted target compound.
    • Applications: Used in antiretroviral drugs, cancer therapies, and osteoporosis treatments.

Functional Group Analogs

(a) 5-Bromo-2-chlorobenzoic Acid (CAS Not Provided)
  • Structure : Replaces the nitrile (-CN) and nitro groups with a carboxylic acid (-COOH).
  • Likely used in metal-organic frameworks (MOFs) or pharmaceutical salts.
(b) 2-Bromo-4-methyl-5-nitrobenzonitrile (CAS 1202858-65-8)
  • Structure : Substitutes Cl with a methyl (-CH₃) group.
  • The electron-donating -CH₃ group may slightly activate the ring toward electrophilic substitution compared to the electron-withdrawing Cl in the target compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-5-chloro-2-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : Begin with halogenation of a nitrile-substituted aromatic precursor. For example, bromination of 2-chlorobenzonitrile using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C can introduce the bromine atom. Subsequent nitration with concentrated HNO₃/H₂SO₄ at 0–5°C ensures regioselective nitro group placement. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for bromine reagent) and control temperature to minimize byproducts like di-substituted derivatives.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) and nitrile signal (δ ~110–120 ppm in ¹³C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 216.46 (C₇H₃BrClN₂O₂⁺) .
  • Melting Point : Compare observed mp (67–68°C) with literature values to assess purity .

Advanced Research Questions

Q. How can conflicting data on reaction yields or physical properties (e.g., melting points) be resolved?

  • Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents or isomers). For example, mp variations could indicate incomplete crystallization.
  • Resolution Strategies :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation.
  • HPLC-PDA : Quantify impurities using reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect trace byproducts .

Q. What computational approaches predict the reactivity of the nitro group in further functionalization?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. The nitro group’s electron-withdrawing nature directs electrophilic attacks to the para position relative to the nitrile.
  • Transition State Analysis : Model nucleophilic substitution (e.g., SNAr) using Gaussian software to identify activation barriers for reactions with amines or thiols .

Q. How does steric hindrance from bromine and chlorine substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

  • Experimental Design : Perform palladium-catalyzed coupling using aryl boronic acids. Compare yields with/without bulky ligands (e.g., SPhos vs. PPh₃).
  • Findings : Bulky ligands (SPhos) improve catalytic turnover by reducing steric clashes between the halogen substituents and the palladium center. Yields drop below 40% without optimization due to hindered transmetallation .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Case Study : The nitrile group acts as a directing group for C–H activation in medicinal chemistry. For example, it facilitates the synthesis of kinase inhibitors via Pd-catalyzed cross-coupling to introduce heterocyclic moieties.
  • Biological Relevance : The nitro group can be reduced to an amine for further functionalization (e.g., amide bond formation) in drug candidates targeting infectious diseases .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

  • Protocol : Co-crystallize the compound with a heavy atom (e.g., bromine) and collect data using a Bruker D8 Venture diffractometer. Refine the structure via SHELXL, leveraging the bromine atom’s strong anomalous scattering to resolve positional disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.